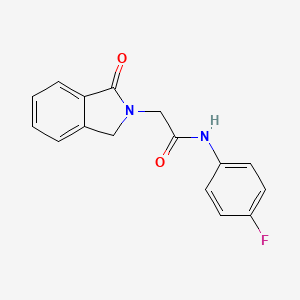![molecular formula C19H25N3OS B7478837 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide is a chemical compound used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK. BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are important components of the immune system.
Wissenschaftliche Forschungsanwendungen
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide has been used in several scientific research applications. One of the main applications is in the study of B cell signaling pathways. BTK is an essential component of the B cell receptor signaling pathway, and its inhibition by TAK-659 can help researchers better understand the role of BTK in B cell development and activation.
Wirkmechanismus
The mechanism of action of 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide involves the inhibition of BTK. BTK is a tyrosine kinase that plays a crucial role in B cell receptor signaling. Inhibition of BTK by TAK-659 prevents B cell activation, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Inhibition of BTK by TAK-659 has been shown to reduce the levels of several pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. Additionally, TAK-659 has been shown to reduce the proliferation of B cells and induce apoptosis in certain types of B cell lymphomas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide in lab experiments is its selectivity for BTK. TAK-659 is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying B cell signaling pathways. However, one of the limitations of TAK-659 is its solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For research include the development of more potent and selective BTK inhibitors and the study of the effects of BTK inhibition in other cell types.
Synthesemethoden
The synthesis of 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide involves several steps. The first step is the preparation of 2-bromo-N-(2-phenylsulfanylphenyl)acetamide, which is then reacted with 3-(dimethylamino)propylamine to produce the final product. The synthesis method is complex and requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-22(2)14-8-13-20-15-19(23)21-17-11-6-7-12-18(17)24-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXZWECYBAOLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC(=O)NC1=CC=CC=C1SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)


![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)



![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)


![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)